
Benzoyl chloride, 4-(nonyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of benzoyl chloride, featuring a nonyloxy group attached to the benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-(nonyloxy)-, can be synthesized through the reaction of 4-hydroxybenzoyl chloride with nonanol in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the nonyloxy group being introduced via an esterification reaction.
Industrial Production Methods
In industrial settings, the production of benzoyl chloride, 4-(nonyloxy)-, often involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents to convert 4-(nonyloxy)benzoic acid to the corresponding acyl chloride . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 4-(nonyloxy)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to produce 4-(nonyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used in Friedel-Crafts acylation reactions to introduce the 4-(nonyloxy)benzoyl group into aromatic compounds.
Common Reagents and Conditions
Alcohols: Esterification reactions often use pyridine as a base.
Water: Hydrolysis reactions occur readily in the presence of water.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
4-(Nonyloxy)benzoic acid: Formed from hydrolysis reactions.
Scientific Research Applications
Benzoyl chloride, 4-(nonyloxy)-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Liquid Crystals: Employed in the preparation of liquid crystalline materials, which have applications in display technologies.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Used in the modification of polymers to introduce specific functional groups.
Mechanism of Action
The mechanism of action of benzoyl chloride, 4-(nonyloxy)-, primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, benzoyl chloride, lacks the nonyloxy group and is more reactive due to the absence of steric hindrance.
4-(Methoxy)benzoyl Chloride: Similar in structure but with a methoxy group instead of a nonyloxy group, leading to different reactivity and applications.
4-(Ethoxy)benzoyl Chloride: Features an ethoxy group, resulting in different physical and chemical properties compared to the nonyloxy derivative.
Uniqueness
Benzoyl chloride, 4-(nonyloxy)-, is unique due to the presence of the nonyloxy group, which imparts specific physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to other benzoyl chloride derivatives .
Properties
CAS No. |
55768-36-0 |
|---|---|
Molecular Formula |
C16H23ClO2 |
Molecular Weight |
282.80 g/mol |
IUPAC Name |
4-nonoxybenzoyl chloride |
InChI |
InChI=1S/C16H23ClO2/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 |
InChI Key |
YGIQRZYCGUKJRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


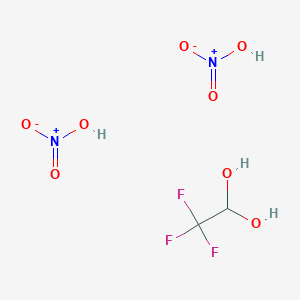
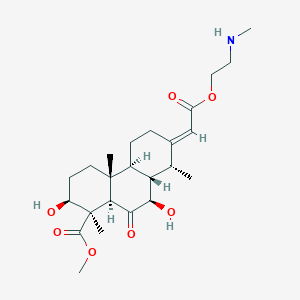
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
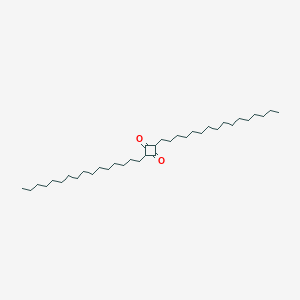
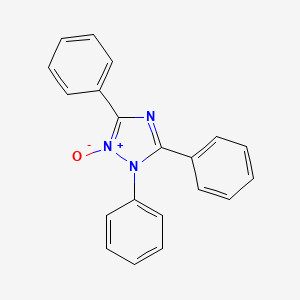
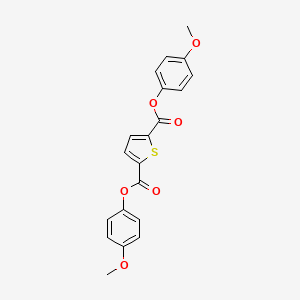
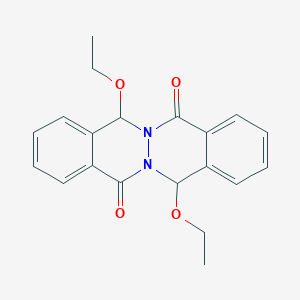

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
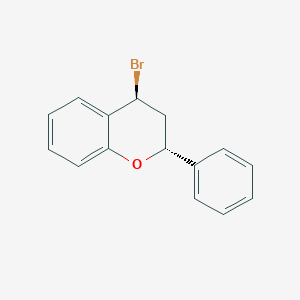
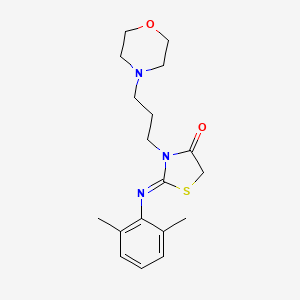
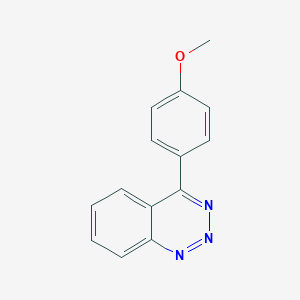
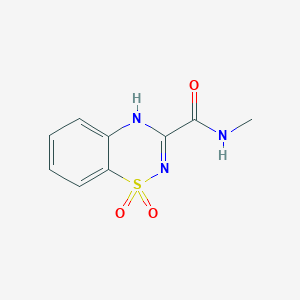
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
